molecular formula C8H13N3O B1530708 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine CAS No. 1702028-84-9

1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine

Cat. No. B1530708
CAS RN: 1702028-84-9
M. Wt: 167.21 g/mol
InChI Key: YQYMODZXZKTYIT-UHFFFAOYSA-N
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Description

The compound “1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine” is a complex organic molecule that likely contains a tetrahydropyran ring and an imidazole ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tetrahydropyranyl ethers, which are derivatives of tetrahydropyran, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .

Scientific Research Applications

Synthesis and Physicochemical Properties

Imidazole and its derivatives, including those similar to 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine, have been extensively explored for their energetic properties and potential applications in nitrogen-rich gas generators. These compounds are synthesized to study their densities, heats of formation, and detonation characteristics due to the high energy contribution from their molecular backbones (D. Srinivas, V. Ghule, K. Muralidharan, 2014).

Metal Complexes and Magnetic Studies

The synthesis and structural analysis of metal complexes involving imidazole derivatives underscore their relevance in coordination chemistry. For instance, imidazolate anions have been used as bridging ligands in tetranuclear copper(II) complexes, influencing the magnetic and electronic properties of these complexes (P. Chaudhuri, Ina Karpenstein, et al., 1993).

Organocatalysis

In the realm of organic synthesis, the asymmetric synthesis of biologically active heterocycles, such as pyrano[2,3-c]pyrazoles, leverages the catalytic properties of compounds structurally related to 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine. These syntheses highlight the versatility and efficiency of these compounds in facilitating complex chemical transformations (D. Enders, André Grossmann, et al., 2012).

Bioactive Compound Synthesis

The chemical frameworks of imidazole derivatives are foundational in synthesizing compounds with antitumor, antifungal, and antibacterial activities. Research into pyrazole derivatives, for instance, has identified these compounds as pharmacophores with significant biological activity, demonstrating the broad applicability of imidazole-related structures in developing new therapeutic agents (A. Titi, M. Messali, et al., 2020).

Safety and Hazards

While specific safety and hazard information for “1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine” is not available, similar compounds are known to be harmful if swallowed and can cause skin irritation .

properties

IUPAC Name

1-(oxan-4-yl)imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)7-1-5-12-6-2-7/h3-4,7H,1-2,5-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYMODZXZKTYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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